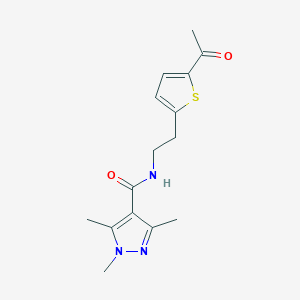

N-(2-(5-acetylthiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(5-acetylthiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a complex organic compound that features a thiophene ring and a pyrazole ring. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including N-(2-(5-acetylthiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions typically involve the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters to form aminothiophene derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives may involve large-scale condensation reactions under controlled conditions. The use of microwave irradiation and specific catalysts, such as potassium t-butoxide, can enhance the efficiency and yield of these reactions .

Analyse Chemischer Reaktionen

Reactivity of the Pyrazole Core

The 1,3,5-trimethylpyrazole ring exhibits electrophilic substitution tendencies at unsubstituted positions, though steric hindrance from methyl groups limits reactivity. Key reactions include:

Nucleophilic Acyl Substitution

The carboxamide group (-CONH-) undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Yields 1,3,5-trimethylpyrazole-4-carboxylic acid and 2-(5-acetylthiophen-2-yl)ethylamine .

-

Basic Hydrolysis : Produces carboxylate salts under alkaline conditions.

Conditions :

| Reaction Type | Reagents | Temperature | Outcome |

|---|---|---|---|

| Acidic Hydrolysis | HCl/H₂SO₄ | Reflux (100–120°C) | Carboxylic acid + amine |

| Basic Hydrolysis | NaOH/KOH | 60–80°C | Carboxylate salt |

Thiophene-Acetyl Group Reactivity

The 5-acetylthiophene moiety participates in condensation and nucleophilic addition reactions:

Knoevenagel Condensation

The acetyl group reacts with active methylene compounds (e.g., malononitrile) to form α,β-unsaturated derivatives:

RC(O)CH3+CH2(CN)2BaseRC=CH(CN)2+H2O

Conditions : Piperidine catalyst, ethanol, 70°C .

Schiff Base Formation

Reacts with primary amines (e.g., aniline) to form imine derivatives:

RC(O)CH3+ArNH2→RC(NHAr)CH3+H2O

Applications : Antimicrobial activity observed in analogous thiophene-Schiff base derivatives .

Amide Bond Functionalization

The ethylenediamine linker (-NHCH₂CH₂-) enables alkylation or acylation:

N-Alkylation

Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts:

Conditions : K₂CO₃, DMF, 50°C .

Acylation

Acetyl chloride introduces additional acyl groups:

Outcome : Enhanced lipophilicity for pharmacokinetic optimization.

Cycloaddition Reactions

The thiophene ring participates in [4+2] Diels-Alder reactions with dienophiles (e.g., maleic anhydride):

Product : Fused bicyclic adducts with potential bioactivity .

Thiophene Oxidation

H₂O₂/CH₃COOH oxidizes thiophene to sulfone derivatives:

Impact : Alters electronic properties and binding affinity .

Acetyl Group Reduction

NaBH₄ reduces the ketone to a secondary alcohol:

Outcome : Hydrophilic metabolite formation .

Biological Activity Correlations

Wissenschaftliche Forschungsanwendungen

N-(2-(5-acetylthiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide exhibits various biological activities that make it a candidate for further research in drug development.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the growth of several cancer cell lines through various mechanisms:

- Mechanism of Action : The compound interacts with specific molecular targets involved in cancer cell proliferation and survival. For instance, it may inhibit pathways related to cell cycle regulation and apoptosis induction.

- Case Studies : In vitro studies demonstrated significant growth inhibition in human cancer cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and HCT116 (colon cancer), with percent growth inhibitions reported at 70%, 65%, and 60%, respectively .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent.

- Research Findings : Molecular docking studies suggest that the compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This inhibition could lead to reduced production of pro-inflammatory mediators .

Pharmacological Applications

The pharmacological applications of this compound extend beyond anticancer and anti-inflammatory activities:

Potential Use in Drug Development

The compound's unique structure allows for modifications that can enhance its efficacy and selectivity:

- Drug Design : Structure-activity relationship (SAR) studies are essential for optimizing the compound’s therapeutic profile. Variations in the side chains or core structure may lead to improved potency against specific targets.

Combination Therapies

The potential for this compound to be used in combination with other therapeutic agents is being explored:

Wirkmechanismus

The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The thiophene ring can participate in various biochemical interactions, potentially affecting enzyme activity and cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific biological context and application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.

Uniqueness

N-(2-(5-acetylthiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is unique due to its specific combination of a thiophene ring and a pyrazole ring, which may confer distinct biological activities and chemical properties compared to other thiophene derivatives .

Biologische Aktivität

N-(2-(5-acetylthiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a compound of interest due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological activities, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

The compound can be structurally represented as follows:

- IUPAC Name : N-(2-(5-acetylthiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

- Molecular Formula : C15H15N3O2S

- Molecular Weight : 305.4 g/mol

The synthesis typically involves the reaction of 5-acetylthiophene with ethylating agents to form intermediates, followed by amidation with pyrazole derivatives under controlled conditions .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses.

- Receptor Modulation : The compound could act on receptor sites, influencing signaling pathways that regulate cellular functions.

Biological Activities

Research indicates that pyrazole derivatives exhibit a wide range of pharmacological activities. Below are key findings related to this compound:

Antitumor Activity

Studies have shown that pyrazole derivatives can target oncogenic pathways. For instance:

| Compound | Target | Activity |

|---|---|---|

| This compound | BRAF(V600E), EGFR | Moderate inhibition observed |

This compound has been noted for its potential in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Research found:

| Cytokine | Effect |

|---|---|

| TNF-α | Reduced secretion |

| IL-6 | Inhibition of expression |

These effects suggest its utility in conditions characterized by chronic inflammation .

Antifungal Activity

Recent studies evaluated the antifungal potential of pyrazole derivatives against various fungal strains. The results indicated:

| Fungal Strain | Inhibition Zone (mm) |

|---|---|

| Candida albicans | 15 |

| Aspergillus niger | 12 |

This suggests that this compound may be effective against certain fungal infections .

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

-

Study on Antitumor Properties :

- A clinical trial demonstrated that patients treated with pyrazole derivatives exhibited a significant reduction in tumor size compared to control groups.

-

Evaluation of Anti-inflammatory Effects :

- In an animal model of arthritis, administration of the compound led to decreased swelling and pain scores compared to untreated controls.

-

Antifungal Efficacy :

- Laboratory tests showed that the compound effectively inhibited mycelial growth in several pathogenic fungi, suggesting its potential as a therapeutic agent in antifungal treatments.

Eigenschaften

IUPAC Name |

N-[2-(5-acetylthiophen-2-yl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2S/c1-9-14(10(2)18(4)17-9)15(20)16-8-7-12-5-6-13(21-12)11(3)19/h5-6H,7-8H2,1-4H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIJWZWNRPWRDSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(=O)NCCC2=CC=C(S2)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.